N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with fluorophenyl and chlorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is formed through a cyclization reaction involving appropriate precursors. Subsequent steps include the introduction of fluorophenyl and chlorophenyl groups via nucleophilic substitution reactions. The final step involves the coupling of the glycinamide moiety to the triazine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorophenyl or chlorophenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: A compound with a similar fluorophenyl substitution pattern.
4,4’-Difluorobenzhydrol: Another compound featuring fluorophenyl groups.
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide is unique due to its combination of a triazine core with both fluorophenyl and chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18ClF2N7O |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClF2N7O/c24-14-2-1-3-19(12-14)28-20(34)13-27-21-31-22(29-17-8-4-15(25)5-9-17)33-23(32-21)30-18-10-6-16(26)7-11-18/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
CVQBGAJRWZXORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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